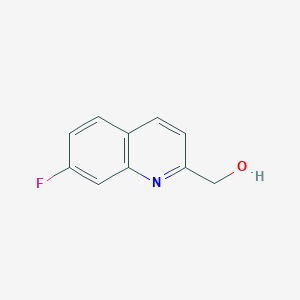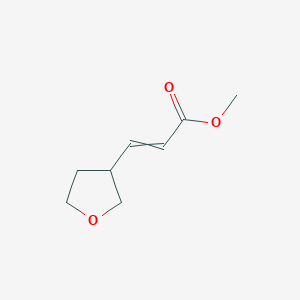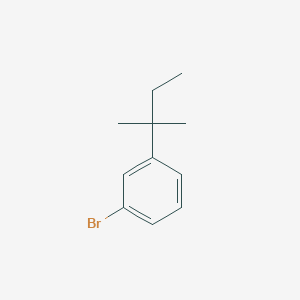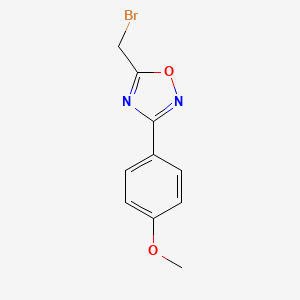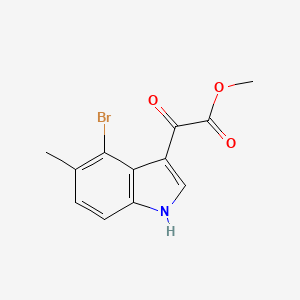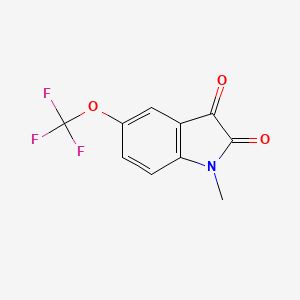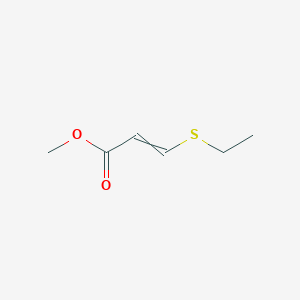
5-Bromo-2-chloro-3-methoxy-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-3-methoxy-4-methylpyridine: is an organic compound belonging to the pyridine family It is characterized by the presence of bromine, chlorine, methoxy, and methyl substituents on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-3-methoxy-4-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the bromination of 2-chloro-4-methyl-3-nitropyridine, followed by methoxylation. The reaction conditions often include the use of solvents like methanol and reagents such as sodium methoxide and bromine .
Industrial Production Methods: Industrial production of this compound may involve optimized and scalable processes to ensure high yield and purity. For instance, the bromination step can be carried out using acetic acid as a solvent and sodium acetate as a base, followed by the addition of bromine .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Bromo-2-chloro-3-methoxy-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or other nucleophiles in methanol.
Oxidation: Oxidizing agents such as potassium permanganate.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the type of reaction. For example, Suzuki-Miyaura coupling can yield various biaryl compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5-Bromo-2-chloro-3-methoxy-4-methylpyridine is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceuticals .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-3-methoxy-4-methylpyridine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, it can be designed to inhibit kinases by binding to their active sites, thereby blocking their activity .
Vergleich Mit ähnlichen Verbindungen
- 5-Bromo-2-chloro-4-methylpyridine
- 6-Bromo-2-chloro-3-methoxy-4-methylpyridine
- 5-Bromo-2-methoxy-4-methylpyridine
Comparison: Compared to these similar compounds, 5-Bromo-2-chloro-3-methoxy-4-methylpyridine is unique due to the specific positioning of its substituents, which can influence its reactivity and applications. For instance, the presence of both bromine and chlorine atoms allows for selective substitution reactions, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C7H7BrClNO |
|---|---|
Molekulargewicht |
236.49 g/mol |
IUPAC-Name |
5-bromo-2-chloro-3-methoxy-4-methylpyridine |
InChI |
InChI=1S/C7H7BrClNO/c1-4-5(8)3-10-7(9)6(4)11-2/h3H,1-2H3 |
InChI-Schlüssel |
RLEIOKXNTVAKFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1Br)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



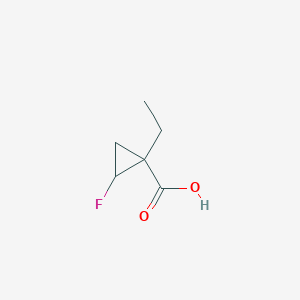
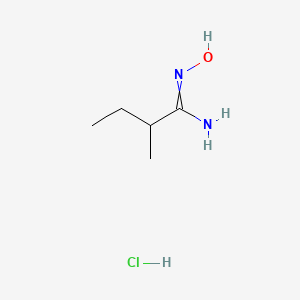
![4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene;hydrochloride](/img/structure/B11721178.png)
